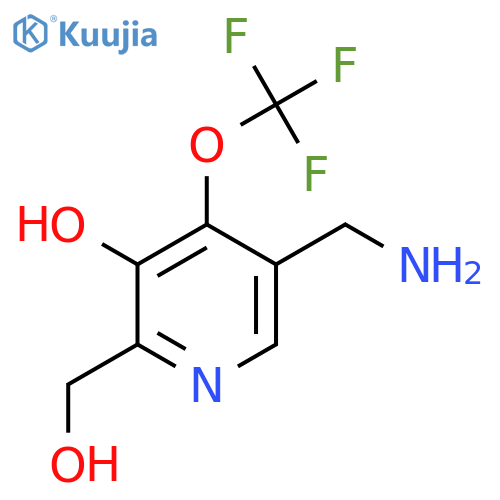Cas no 1806736-43-5 (5-(Aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-methanol)

1806736-43-5 structure
商品名:5-(Aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-methanol
CAS番号:1806736-43-5
MF:C8H9F3N2O3
メガワット:238.163872480392
CID:4833646
5-(Aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 5-(Aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-methanol
-
- インチ: 1S/C8H9F3N2O3/c9-8(10,11)16-7-4(1-12)2-13-5(3-14)6(7)15/h2,14-15H,1,3,12H2
- InChIKey: NXHAFDWURXLNTB-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C(CO)=NC=C1CN)O)(F)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 227
- トポロジー分子極性表面積: 88.6
- 疎水性パラメータ計算基準値(XlogP): 0.2
5-(Aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029093754-1g |
5-(Aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-methanol |
1806736-43-5 | 97% | 1g |
$1,460.20 | 2022-03-31 |
5-(Aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-methanol 関連文献
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
1806736-43-5 (5-(Aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-methanol) 関連製品
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 61389-26-2(Lignoceric Acid-d4)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
